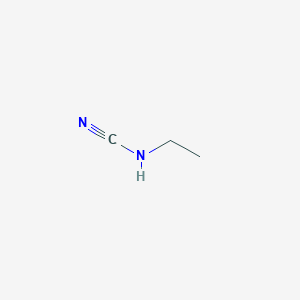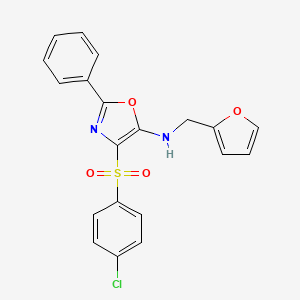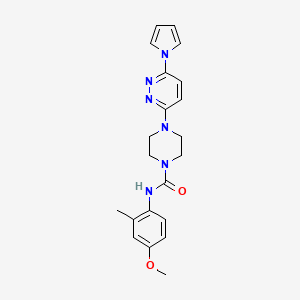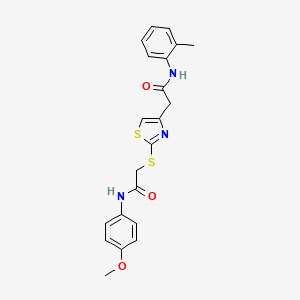![molecular formula C12H14FNO B2784351 1-[(2-fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide CAS No. 2093726-97-5](/img/structure/B2784351.png)
1-[(2-fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[(2-fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide” is a chemical compound with the CAS Number: 2093726-97-5 . It has a molecular weight of 207.25 . The IUPAC name for this compound is 1-(2-fluorobenzyl)-N-methylcyclopropane-1-carboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14FNO/c1-14-11(15)12(6-7-12)8-9-4-2-3-5-10(9)13/h2-5H,6-8H2,1H3,(H,14,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Intermolecular Interactions
Research on 2-fluoro-2-phenylcyclopropane derivatives, closely related to "1-[(2-fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide", reveals the potential involvement of C–F bonds in hydrogen bonding. X-ray crystallography studies have identified short intermolecular contacts of C–F groups to H–X moieties (X=C, N), indicating weak X–H⋯F–C hydrogen bridges. This suggests that the fluorination of phenylcyclopropane derivatives can enhance molecular interactions through these weak hydrogen bonds, potentially affecting the physicochemical properties and reactivity of such compounds (Fröhlich et al., 2006).
Development of Imaging Agents
Fluorinated derivatives of WAY 100635, including compounds closely resembling the structure of "1-[(2-fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide", have been synthesized and evaluated for their potential as fluorine-18-labeled 5-HT1A antagonists. These compounds, radiolabeled with fluorine-18, demonstrated promising biological properties in rats, suggesting their utility in assessing dynamic changes in serotonin levels and providing better statistics and quantification for static measurement of 5-HT1A receptor distribution (Lang et al., 1999).
Synthetic Methodologies
A rapid and high-yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide has been developed, showcasing the versatility of fluorinated cyclopropane derivatives in synthetic chemistry. The methodology involves multi-step nucleophilic substitution reactions and ester hydrolysis, offering a new route to synthesize structurally complex cyclopropane derivatives efficiently (Zhou et al., 2021).
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-14-11(15)12(6-7-12)8-9-4-2-3-5-10(9)13/h2-5H,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJYNTMPXZUXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide | |
CAS RN |
2093726-97-5 |
Source


|
| Record name | 1-[(2-fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B2784274.png)
![4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2784275.png)


![Benzo[d]thiazol-6-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2784279.png)

![Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2784281.png)

![(2,3-Dimethoxyphenyl)(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2784284.png)

